3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is a complex organic compound with a unique structure that combines a brominated pyrrolo[2,3-b]pyridine core with a tris(propan-2-yl)silyl group and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride typically involves multiple steps. One common approach starts with the bromination of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the tris(propan-2-yl)silyl group through a silylation reaction. The final step involves the sulfonylation of the compound to introduce the sulfonyl chloride group. The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents and catalysts .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonyl chloride group can be used in coupling reactions to form new carbon-sulfur bonds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and coupling partners for forming new bonds. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with new carbon-sulfur bonds .
Wissenschaftliche Forschungsanwendungen
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism of action of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl chloride groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1-(trimethylsilyl)-1-propyne: Another brominated compound with a silyl group, but with a different core structure.
(2-bromoethynyl)tris(isopropyl)silane: A similar compound with a brominated ethynyl group and a tris(isopropyl)silyl group.
Uniqueness
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is unique due to its combination of a brominated pyrrolo[2,3-b]pyridine core, a tris(propan-2-yl)silyl group, and a sulfonyl chloride functional group.
Eigenschaften
Molekularformel |
C16H24BrClN2O2SSi |
---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
3-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C16H24BrClN2O2SSi/c1-10(2)24(11(3)4,12(5)6)20-9-14(17)13-7-8-15(19-16(13)20)23(18,21)22/h7-12H,1-6H3 |
InChI-Schlüssel |
FCCCVUQTZMHBPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=C(C=C2)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.